molecular formula C16H23NO4 B054808 Tert-butyl 4-((ethoxycarbonyl)methyl)benzylcarbamate CAS No. 113520-37-9

Tert-butyl 4-((ethoxycarbonyl)methyl)benzylcarbamate

Cat. No. B054808
CAS RN: 113520-37-9
M. Wt: 293.36 g/mol
InChI Key: ZPSJKCHZJFRHJD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The enantioselective synthesis of related benzyl carbamate derivatives involves key steps like iodolactamization, which is essential for producing potent CCR2 antagonists. This process highlights the intricate methods used to obtain high-purity and enantiomerically enriched compounds (Campbell et al., 2009). Furthermore, synthesis from commercially available starting materials through acylation, nucleophilic substitution, and reduction steps demonstrates the compound's accessibility and versatility in organic synthesis (Zhao et al., 2017).

Molecular Structure Analysis

Molecular structures of tert-butyl carbamate derivatives reveal significant insights into their chemical behavior. Studies show that despite variations in substituents, these compounds maintain a consistent fundamental intermolecular hydrogen-bond connectivity, which influences their chemical reactivity and physical properties (Howie et al., 2011).

Chemical Reactions and Properties

Tert-butyl carbamates participate in various chemical reactions, including nucleophilic substitutions and radical reactions. These reactions are pivotal for modifying the benzene ring or introducing new functional groups, demonstrating the compound's reactivity and potential for further chemical transformations (Harris et al., 2011).

Scientific Research Applications

Novel Catalysts and Synthesis Methods

Catalytic Applications : Tert-butyl 4-((ethoxycarbonyl)methyl)benzylcarbamate, as a chemical entity, may be structurally related or utilized in the development of new catalytic systems. For example, palladium catalysts based on similar benzyl carbamate structures have shown to be highly active and efficient for the alkoxycarbonylation of alkenes, allowing the transformation of various alkenes into esters with high yield and selectivity. This indicates the potential use of tert-butyl 4-((ethoxycarbonyl)methyl)benzylcarbamate in catalytic applications or as a precursor for catalyst development (Dong et al., 2017).

Synthesis of Intermediates : Tert-butyl 4-((ethoxycarbonyl)methyl)benzylcarbamate might be involved in synthetic pathways aimed at producing key intermediates for further chemical synthesis. For instance, compounds with tert-butyl carbamate groups have been employed in the synthesis of complex molecules, suggesting that tert-butyl 4-((ethoxycarbonyl)methyl)benzylcarbamate could serve as a starting material or intermediate in the synthesis of biologically active compounds or pharmaceuticals (Zhao et al., 2017).

Material Science and Environmental Applications

Polymer Science : Research into novel benzyl ether dendrimer structures, which could be structurally related to tert-butyl 4-((ethoxycarbonyl)methyl)benzylcarbamate, has demonstrated their potential in creating thermosensitive materials. These materials exhibit changes in properties like turbidity in response to temperature variations, which could be valuable in developing smart materials for various applications (Jin-gen, 2013).

Environmental Remediation : While not directly related to tert-butyl 4-((ethoxycarbonyl)methyl)benzylcarbamate, research on the degradation pathways of methyl tert-butyl ether (MTBE) in environmental contexts highlights the importance of understanding the chemical behavior of tert-butyl compounds. Such studies are crucial for developing strategies to address contamination from similar compounds in the environment (Stefan et al., 2000).

Safety and Hazards

While specific safety and hazard information for Tert-butyl 4-((ethoxycarbonyl)methyl)benzylcarbamate is not available, it’s generally recommended to wear personal protective equipment/face protection when handling similar compounds. Avoid getting the compound in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Keep away from open flames, hot surfaces, and sources of ignition .

properties

IUPAC Name

ethyl 2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-5-20-14(18)10-12-6-8-13(9-7-12)11-17-15(19)21-16(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSJKCHZJFRHJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40599524
Record name Ethyl (4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-((ethoxycarbonyl)methyl)benzylcarbamate

CAS RN

113520-37-9
Record name Ethyl 4-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113520-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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